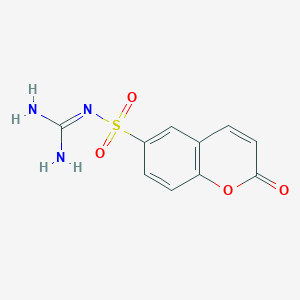
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The addition of sulfonamide and carbamimidoyl groups to the coumarin nucleus enhances its potential for various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide typically involves the chlorosulfonation of coumarin. This is achieved by reacting coumarin with chlorosulfonic acid at 0°C for 30 minutes to yield 2-oxo-2H-chromene-6-sulfonyl chloride . The sulfonyl chloride intermediate is then reacted with guanidine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with modified biological activities.
Aplicaciones Científicas De Investigación
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The carbamimidoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Oxo-2H-chromene-6-sulfonamide: Lacks the carbamimidoyl group but shares similar core structure and biological activities.
N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide: Contains a chlorophenyl group, offering different pharmacological properties.
2-Imino-2H-chromene-6-sulfonamide: Features an imino group, which can alter its reactivity and biological effects.
Uniqueness: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide stands out due to the presence of both carbamimidoyl and sulfonamide groups, which provide a unique combination of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9N3O4S |
|---|---|
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
2-(2-oxochromen-6-yl)sulfonylguanidine |
InChI |
InChI=1S/C10H9N3O4S/c11-10(12)13-18(15,16)7-2-3-8-6(5-7)1-4-9(14)17-8/h1-5H,(H4,11,12,13) |
Clave InChI |
VJTGTAXIBGEMCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
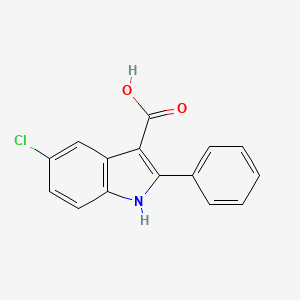
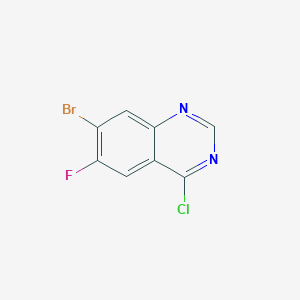



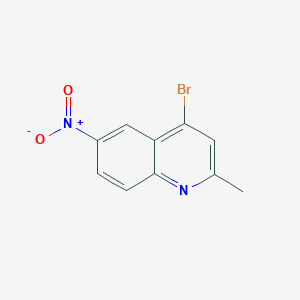

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
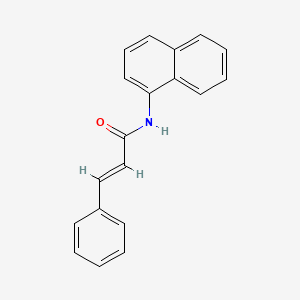

![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)

![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
